molecular formula C13H17N5O5S B2706294 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide CAS No. 2034309-24-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

Cat. No. B2706294
CAS RN: 2034309-24-3
M. Wt: 355.37
InChI Key: XBRNZFFYVHKWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C13H17N5O5S and its molecular weight is 355.37. The purity is usually 95%.
The exact mass of the compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Research Applications

Antimicrobial Applications Sulfonamides, such as sulfamethoxazole, have been pivotal in combating bacterial infections due to their antimicrobial properties. Their role extends beyond traditional applications, contributing to the treatment of diseases like bacterial meningitis and offering potential in addressing drug-resistant tuberculosis strains. The research on sulfonamides has been fundamental in understanding the mechanisms of resistance and developing strategies to overcome these challenges in infectious disease management (Forgacs et al., 2009).

Hypersensitivity and Metabolism Studies Investigations into sulfonamide hypersensitivity reactions have shed light on the genetic and metabolic factors contributing to adverse effects. Studies on acetylation phenotype and oxidative metabolism have provided insights into the variability of patient responses to sulfonamides, influencing personalized medicine approaches (Rieder et al., 1991), (Lehmann et al., 1996).

Environmental Impact Studies The presence and impact of perfluorinated sulfonamides in the environment, particularly in indoor and outdoor air, have been subjects of study. These compounds, used in consumer products, have implications for human exposure and environmental pollution, necessitating research into their behavior and effects in ecosystems (Shoeib et al., 2005).

Pharmacokinetics and Drug Metabolism Understanding the pharmacokinetics and metabolism of sulfonamides has been critical in optimizing their therapeutic use and minimizing adverse effects. Studies have focused on the distribution, metabolism, and elimination pathways of these drugs, contributing to the safe and effective use of sulfonamides in clinical settings (Renzulli et al., 2011).

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c19-24(20,18-3-5-21-6-4-18)14-8-12-15-13(17-23-12)10-7-11(22-16-10)9-1-2-9/h7,9,14H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNZFFYVHKWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.